An In-depth Technical Guide to 2,6-difluoro-4-(trifluoromethyl)benzaldehyde for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2,6-difluoro-4-(trifluoromethyl)benzaldehyde for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, has a profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] When combined with the synthetic versatility of the benzaldehyde functional group, trifluoromethylated benzaldehydes emerge as powerful building blocks in the synthesis of novel therapeutic agents.[3] This guide focuses on a particularly intriguing and highly functionalized member of this class: 2,6-difluoro-4-(trifluoromethyl)benzaldehyde. The presence of two fluorine atoms ortho to the aldehyde group, in conjunction with a trifluoromethyl group at the para position, creates a unique electronic and steric environment, influencing its reactivity and the properties of its derivatives. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the physical and chemical properties, synthesis, reactivity, and handling of this important synthetic intermediate.
I. Core Molecular Attributes of 2,6-difluoro-4-(trifluoromethyl)benzaldehyde
A thorough understanding of the fundamental physical and chemical properties of a synthetic building block is paramount for its effective utilization in research and development. The following table summarizes the key molecular attributes of 2,6-difluoro-4-(trifluoromethyl)benzaldehyde.
| Property | Value | Source |
| CAS Number | 134099-34-6 | [4] |
| Molecular Formula | C₈H₃F₅O | |
| Molecular Weight | 210.10 g/mol | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not explicitly available. For the related compound 2,6-difluorobenzaldehyde, the melting point is 15-17 °C.[5] | |
| Boiling Point | Not explicitly available. For the related compound 2,6-difluorobenzaldehyde, the boiling point is 82-84 °C at 20 hPa.[5] | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water. | Inferred from general properties of similar compounds |
| Purity | Typically available in purities of 97% or higher from commercial suppliers. |
II. Synthesis and Manufacturing
The synthesis of 2,6-difluoro-4-(trifluoromethyl)benzaldehyde is not widely detailed in publicly available literature. However, a plausible and industrially scalable synthetic route can be extrapolated from known methods for producing related fluorinated benzaldehydes. A common strategy involves the halogen-exchange fluorination of a corresponding dichlorobenzaldehyde precursor.[6]
Proposed Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 2,6-difluoro-4-(trifluoromethyl)benzaldehyde, starting from 2,6-dichloro-4-(trifluoromethyl)toluene.
Caption: Proposed synthetic pathway for 2,6-difluoro-4-(trifluoromethyl)benzaldehyde.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Step 1: Halogen Exchange Fluorination of 2,6-dichloro-4-(trifluoromethyl)benzaldehyde
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.5 equivalents) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).
-
Solvent and Reactant Addition: Add a high-boiling point aprotic polar solvent, such as sulfolane. To this suspension, add 2,6-dichloro-4-(trifluoromethyl)benzaldehyde (1.0 equivalent).
-
Reaction Execution: Heat the reaction mixture to a high temperature (e.g., 180-220 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., toluene) and filter to remove inorganic salts. The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 2,6-difluoro-4-(trifluoromethyl)benzaldehyde.
III. Chemical Reactivity and Synthetic Utility
The reactivity of 2,6-difluoro-4-(trifluoromethyl)benzaldehyde is dominated by the electrophilic nature of the aldehyde carbonyl group, which is significantly enhanced by the strong electron-withdrawing effects of the two ortho-fluorine atoms and the para-trifluoromethyl group.[7] This heightened electrophilicity makes it an excellent substrate for a variety of nucleophilic addition reactions.
Caption: Key reaction pathways of 2,6-difluoro-4-(trifluoromethyl)benzaldehyde.
Key Reactions and Experimental Protocols
1. Oxidation to 2,6-difluoro-4-(trifluoromethyl)benzoic Acid
-
Causality: The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other derivatives.
-
Protocol:
-
Dissolve 2,6-difluoro-4-(trifluoromethyl)benzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant.
-
Acidify the mixture with hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
-
2. Reduction to (2,6-difluoro-4-(trifluoromethyl)phenyl)methanol
-
Causality: Reduction of the aldehyde provides the corresponding primary alcohol, which can be used in further synthetic transformations such as etherification or esterification.
-
Protocol:
-
Dissolve 2,6-difluoro-4-(trifluoromethyl)benzaldehyde in a protic solvent like methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with the dropwise addition of dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give the desired alcohol.[7]
-
3. Nucleophilic Addition of Organometallic Reagents
-
Causality: The highly electrophilic carbonyl carbon readily undergoes attack by nucleophiles such as Grignard reagents or organolithium compounds to form secondary alcohols.
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve 2,6-difluoro-4-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the organometallic reagent (e.g., a Grignard reagent in THF) dropwise with stirring.
-
After the addition, allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting secondary alcohol by column chromatography.
-
IV. Spectroscopic Characterization
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aldehyde proton (CHO) signal expected as a singlet or a finely split multiplet in the region of δ 9.8-10.5 ppm. - Aromatic proton signals expected in the downfield region (δ 7.0-8.0 ppm), showing complex coupling patterns due to F-H coupling. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal expected around δ 185-195 ppm. - Aromatic carbons will show characteristic signals with C-F coupling. The carbon attached to the trifluoromethyl group will appear as a quartet. |
| ¹⁹F NMR | - Two distinct signals are expected. One for the two ortho-fluorine atoms and another for the trifluoromethyl group. The ortho-fluorines will show coupling to the aromatic protons. The trifluoromethyl group will appear as a singlet.[8] |
| IR Spectroscopy | - A strong C=O stretching vibration characteristic of an aromatic aldehyde is expected in the range of 1690-1715 cm⁻¹. - C-F stretching vibrations will be observed in the region of 1100-1350 cm⁻¹. - Aromatic C-H stretching will be seen around 3000-3100 cm⁻¹. |
V. Safety and Handling
2,6-Difluoro-4-(trifluoromethyl)benzaldehyde is expected to be a hazardous substance, and appropriate safety precautions must be taken during its handling and use. The safety information provided here is based on data for structurally related fluorinated benzaldehydes.[5][9][10][11]
Hazard Identification:
-
Irritant: Causes skin, eye, and respiratory tract irritation.[9][11][12]
-
Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[9]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][9] Work in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of in a sealed container.[9] Dispose of chemical waste in accordance with local, state, and federal regulations.
VI. Applications in Drug Discovery and Beyond
The unique substitution pattern of 2,6-difluoro-4-(trifluoromethyl)benzaldehyde makes it a highly valuable building block in the synthesis of a wide range of biologically active molecules and advanced materials. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the ortho-fluoro substituents can influence conformation and binding interactions.[1][2]
Potential Applications:
-
Pharmaceuticals: As a precursor for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.
-
Agrochemicals: In the development of new herbicides and pesticides.
-
Materials Science: As a monomer or intermediate for the synthesis of high-performance polymers and liquid crystals.
VII. Conclusion
2,6-Difluoro-4-(trifluoromethyl)benzaldehyde is a highly functionalized and reactive building block with significant potential in drug discovery and materials science. Its unique electronic and steric properties, conferred by the combination of ortho-fluoro and para-trifluoromethyl substituents, make it an attractive starting material for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, reactivity, and handling, empowering researchers to effectively utilize this versatile compound in their scientific endeavors.
References
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Avantor. 2,6-Difluoro-4-(trifluoromethyl)benzaldehyde. Available from: [Link]
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Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available from: [Link]
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NIST. Benzaldehyde, 4-(trifluoromethyl)-. In: NIST Chemistry WebBook. Available from: [Link]
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Zhu, F., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). 2024;17(7):894. Available from: [Link]
- Google Patents. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.
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Chemspace. 2,6-difluoro-4-(trifluoromethoxy)benzaldehyde. Available from: [Link]
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Prakash, G. K. S., et al. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein J. Org. Chem. 2008;4:20. Available from: [Link]
- Google Patents. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
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Jadav, S. S., et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. 2022;27(19):6669. Available from: [Link]
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ResearchGate. 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. Available from: [Link]
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Chemical Science. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Available from: [Link]
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ChemRxiv. Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Available from: [Link]
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